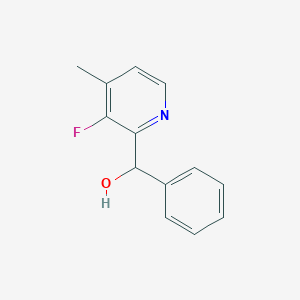

(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol

Description

(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol is a fluorinated pyridine derivative featuring a phenylmethanol moiety. The compound’s structure includes a pyridine ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position, while the hydroxymethyl group is attached to the phenyl ring.

Properties

Molecular Formula |

C13H12FNO |

|---|---|

Molecular Weight |

217.24 g/mol |

IUPAC Name |

(3-fluoro-4-methylpyridin-2-yl)-phenylmethanol |

InChI |

InChI=1S/C13H12FNO/c1-9-7-8-15-12(11(9)14)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |

InChI Key |

ZPKBZAKJHRBJDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)C(C2=CC=CC=C2)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines is the use of Selectfluor® as a fluorinating agent . The reaction conditions often involve the use of solvents such as methanol and the presence of a base like sodium methoxide to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of fluorinated pyridines, including (3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol, often employs scalable synthetic routes that ensure high yields and purity. These methods may involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and agrochemical industries .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Medicine: Fluorinated compounds are often explored for their potential therapeutic applications, including as imaging agents and drug candidates.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with (3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol, differing primarily in substituent type, position, or linkage. Key comparisons are summarized in Table 1.

(3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol (CAS: 1443349-78-7)

- Structure : Differs by a methoxy (-OCH₃) group at the 4-position of the pyridine ring instead of a methyl (-CH₃) group.

- Its molecular weight (233.24 g/mol) is slightly higher due to the oxygen atom .

- Applications : Likely used in medicinal chemistry for structure-activity relationship (SAR) studies to optimize pharmacokinetic properties.

[4-(Pyrid-2-yloxy)phenyl]methanol (CAS: 194017-70-4)

- Structure : Features a pyridyloxy linkage (C-O-C) between the phenyl and pyridine rings, unlike the direct bond in the target compound.

- Properties: The ether linkage may reduce steric hindrance and increase conformational flexibility.

- Applications : Useful in designing enzyme inhibitors where flexible linkers are advantageous.

(2-Fluoro-4-iodopyridin-3-yl)methanol (CAS: 444666-39-1)

- Structure : Contains iodine and fluorine substituents on the pyridine ring. The iodine atom introduces significant steric bulk and polarizability.

- Properties : The iodine atom may enhance halogen bonding interactions in biological targets, while the fluorine maintains electronic effects. This compound’s higher molecular weight (318.07 g/mol) could impact solubility .

- Applications: Potential use in radiolabeling or as a heavy-atom derivative in crystallography.

(2-Fluoropyridin-3-yl)methanol (CAS: 171366-19-1)

- Structure : Simplest analog, with only a fluorine substituent on the pyridine ring.

- Properties : Lacking additional substituents, it has lower molecular weight (157.14 g/mol) and higher hydrophilicity. The absence of a phenyl group reduces lipophilicity .

- Applications : Likely serves as a building block for synthesizing more complex fluorinated pyridines.

Table 1: Structural and Molecular Comparison of this compound with Analogs

| Compound Name | Substituents (Pyridine Ring) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 3-F, 4-CH₃ | C₁₃H₁₂FNO₂ | ~227.25 (estimated) | Lipophilic methyl, bioactive potential |

| (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol | 3-F, 4-OCH₃ | C₁₃H₁₂FNO₂ | 233.24 | Enhanced solubility via methoxy |

| [4-(Pyrid-2-yloxy)phenyl]methanol | Pyridyloxy linkage | C₁₂H₁₁NO₂ | 201.23 | Flexible ether linker |

| (2-Fluoro-4-iodopyridin-3-yl)methanol | 2-F, 4-I | C₆H₅FINO | 318.07 | Halogen bonding, steric bulk |

| (2-Fluoropyridin-3-yl)methanol | 2-F | C₆H₆FNO | 157.14 | Simple scaffold, hydrophilic |

Research Findings and Trends

- Substituent Effects : Fluorine and methyl groups improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs. Methoxy groups enhance solubility but may reduce bioavailability due to increased polarity .

- Synthetic Routes : Analogous compounds are synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, suggesting feasible pathways for the target compound .

- For example, phenylephrine-azo dye complexes absorb at 510 nm .

Biological Activity

(3-Fluoro-4-methylpyridin-2-yl)(phenyl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, synthesis methods, and case studies that highlight its pharmacological relevance.

Structural Characteristics

The compound features a pyridine ring substituted with a fluorine atom and a methyl group, along with a phenylmethanol moiety. Its molecular formula is CHFNO, with a molar mass of 233.24 g/mol. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are crucial for drug efficacy.

Pharmacological Properties

Research indicates that compounds containing pyridine rings often exhibit anti-inflammatory and anti-allergic properties. The specific biological activities of this compound can be summarized as follows:

- Anti-inflammatory Effects : Studies suggest that similar compounds may inhibit NF-κB signaling pathways, which play a critical role in inflammatory responses.

- Enzyme Inhibition : Compounds with similar structures have shown significant inhibitory effects on enzymes involved in inflammatory pathways, indicating potential therapeutic applications .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that derivatives of pyridine compounds exhibited IC values ranging from 0.156 to 0.204 µM against various inflammatory markers, showcasing the potential of this compound in therapeutic contexts .

- Binding Affinity : Research has indicated that the presence of fluorine enhances interactions with proteins through hydrogen bonding and electrostatic interactions, which are essential for drug efficacy. This feature has been linked to increased potency in inhibiting biological targets .

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound:

| Method | Description |

|---|---|

| Nucleophilic Substitution | Utilizes fluorinated pyridine as a precursor to introduce the phenylmethanol group. |

| Coupling Reactions | Involves coupling reactions between substituted phenols and pyridine derivatives under controlled conditions. |

These methods emphasize the compound's synthetic accessibility and potential for modification.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of functional groups that enhance both lipophilicity and biological activity compared to other related compounds. Below is a comparison table highlighting similar compounds:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 3-Fluoro-4-methylpyridine | Structure | Similar pyridine core; used in agrochemicals |

| 4-Methoxybenzaldehyde | Structure | Contains methoxy group; used in organic synthesis |

| 2-Amino-4-(trifluoromethyl)phenol | Structure | Exhibits anti-inflammatory properties; similar reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.